Cas no 1134582-75-4 (1-(1-Adamantylamino)propan-2-ol hydrochloride)
1-(1-Adamantylamino)propan-2-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-adamantylamino)propan-2-ol hydrochloride
- 1-(adamantan-1-ylamino)propan-2-ol hydrochloride
- 1-(1-Adamantylamino)propan-2-ol hydrochloride
-
- MDL: MFCD02934635
- Inchi: 1S/C13H23NO.ClH/c1-9(15)8-14-13-5-10-2-11(6-13)4-12(3-10)7-13;/h9-12,14-15H,2-8H2,1H3;1H
- InChI Key: HZZGNTNKPVJDTO-UHFFFAOYSA-N
- SMILES: Cl.OC(C)CNC12CC3CC(CC(C3)C1)C2
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 210
- Topological Polar Surface Area: 32.299
1-(1-Adamantylamino)propan-2-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB408117-500 mg |
1-(1-Adamantylamino)propan-2-ol hydrochloride |
1134582-75-4 | 500MG |
€195.40 | 2022-08-31 | ||
| abcr | AB408117-1 g |
1-(1-Adamantylamino)propan-2-ol hydrochloride |
1134582-75-4 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB408117-5 g |
1-(1-Adamantylamino)propan-2-ol hydrochloride |
1134582-75-4 | 5 g |
€656.50 | 2023-07-19 | ||
| abcr | AB408117-10 g |
1-(1-Adamantylamino)propan-2-ol hydrochloride |
1134582-75-4 | 10 g |
€1,074.00 | 2023-07-19 | ||
| abcr | AB408117-500mg |
1-(1-Adamantylamino)propan-2-ol hydrochloride; . |
1134582-75-4 | 500mg |
€205.00 | 2025-04-22 | ||
| abcr | AB408117-1g |
1-(1-Adamantylamino)propan-2-ol hydrochloride; . |
1134582-75-4 | 1g |
€237.00 | 2025-04-22 | ||
| abcr | AB408117-5g |
1-(1-Adamantylamino)propan-2-ol hydrochloride; . |
1134582-75-4 | 5g |
€637.00 | 2025-04-22 | ||
| abcr | AB408117-10g |
1-(1-Adamantylamino)propan-2-ol hydrochloride; . |
1134582-75-4 | 10g |
€1037.00 | 2025-04-22 | ||
| abcr | AB408117-25g |
1-(1-Adamantylamino)propan-2-ol hydrochloride; . |
1134582-75-4 | 25g |
€1877.00 | 2025-04-22 |
1-(1-Adamantylamino)propan-2-ol hydrochloride Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-(1-Adamantylamino)propan-2-ol hydrochloride
Introduction to 1-(1-Adamantylamino)propan-2-ol Hydrochloride (CAS No. 1134582-75-4)
1-(1-Adamantylamino)propan-2-ol hydrochloride (CAS No. 1134582-75-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique adamantyl moiety and amino alcohol structure, has garnered attention for its potential therapeutic properties and its role in the development of novel drug candidates.
The chemical structure of 1-(1-Adamantylamino)propan-2-ol hydrochloride consists of a three-dimensional adamantane core, which imparts remarkable stability and rigidity to the molecule. The presence of the amino alcohol group provides functional versatility, making it an attractive scaffold for various chemical modifications and derivatizations. This combination of structural features contributes to its favorable pharmacological profile, including enhanced solubility, bioavailability, and metabolic stability.
Recent studies have highlighted the potential of 1-(1-Adamantylamino)propan-2-ol hydrochloride in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception, such as the NF-κB pathway and the COX enzymes.
In addition to its anti-inflammatory and analgesic activities, 1-(1-Adamantylamino)propan-2-ol hydrochloride has also been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can effectively reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these neuroprotective effects is thought to involve the inhibition of oxidative stress and the promotion of neurotrophic factor expression.
The pharmacokinetic properties of 1-(1-Adamantylamino)propan-2-ol hydrochloride have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for chronic administration. Furthermore, its low toxicity and minimal side effects make it a promising candidate for clinical development.
In the context of drug discovery, 1-(1-Adamantylamino)propan-2-ol hydrochloride serves as an important lead compound for the development of novel therapeutics. Its unique structural features provide a robust platform for chemical modifications aimed at enhancing its biological activity and selectivity. For example, recent efforts have focused on optimizing the adamantyl moiety to improve binding affinity to specific targets, such as G protein-coupled receptors (GPCRs) and ion channels.
The synthetic accessibility of 1-(1-Adamantylamino)propan-2-ol hydrochloride is another key factor contributing to its widespread use in research laboratories. Various synthetic routes have been developed to efficiently produce this compound on a large scale, ensuring a consistent supply for both academic and industrial applications. These synthetic methods typically involve the reaction of adamantane derivatives with amino alcohols followed by salt formation with hydrochloric acid.
Beyond its direct therapeutic applications, 1-(1-Adamantylamino)propan-2-ol hydrochloride has also found utility as a tool compound in biochemical assays and high-throughput screening (HTS) platforms. Its well-characterized properties make it an ideal reference standard for evaluating the performance of new compounds and screening libraries in drug discovery programs.
In conclusion, 1-(1-Adamantylamino)propan-2-ol hydrochloride (CAS No. 1134582-75-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable pharmacological properties, and synthetic accessibility position it as a valuable asset in the development of novel therapeutics for various diseases. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound, further solidifying its importance in the field.
1134582-75-4 (1-(1-Adamantylamino)propan-2-ol hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)